5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole CAS number 1293389-29-3
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole CAS number 1293389-29-3
An In-depth Technical Guide to 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole (CAS 1293389-29-3): A Core Component for Advanced Organic Electronics
Abstract
This technical guide provides a comprehensive overview of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole (CAS No. 1293389-29-3), a critical building block in the synthesis of advanced organic semiconductor materials. We will explore its fundamental physicochemical properties, discuss plausible synthetic routes with mechanistic insights, and detail its primary applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document is intended for researchers, materials scientists, and professionals in drug development, offering field-proven insights and detailed experimental considerations to leverage the unique electronic characteristics of this versatile molecule.
Introduction: The Benzothiadiazole Core in Materials Science
The 2,1,3-benzothiadiazole (BTD) heterocycle is a cornerstone in the design of high-performance organic electronic materials.[1][2] Its inherent electron-deficient nature makes it an exceptional acceptor unit for creating donor-acceptor (D-A) conjugated polymers. The strategic functionalization of the BTD core is a key methodology for tuning the electronic and physical properties of these materials.
Specifically, halogenation plays a dual role:
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Fluorination: The introduction of highly electronegative fluorine atoms onto the benzene ring, as seen in the 5,6-difluoro substitution, significantly enhances the electron-withdrawing character of the BTD unit.[3][4] This modification effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymer, a critical factor for improving electron affinity and achieving higher open-circuit voltages in photovoltaic devices.[4]
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Iodination: The iodine atoms at the 4 and 7 positions serve as highly effective leaving groups for metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerizations.[5] This allows for the straightforward construction of well-defined, high-molecular-weight conjugated polymers by linking the BTD acceptor with various donor monomers.
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole thus represents a highly functionalized and reactive intermediate, engineered for the precise synthesis of next-generation organic semiconductors.
Physicochemical Properties
The fundamental properties of the title compound are summarized below, providing a baseline for its handling, characterization, and application.
| Property | Value | Reference(s) |
| CAS Number | 1293389-29-3 | [5][6][7][8][9] |
| Molecular Formula | C₆F₂I₂N₂S | [6][7][8] |
| Molecular Weight | 423.95 g/mol | [5][6][7][8] |
| Synonym | 5,6-difluoro-4,7-diiodobenzo[c][5][6][7]thiadiazole | [6] |
| Appearance | White to orange/green crystalline powder/solid | [7][8] |
| Melting Point | 205 - 209 °C | [8] |
| Purity | Commonly available at ≥97% or ≥98% | [6][7][8][9] |
| SMILES | IC1=C(F)C(F)=C(I)C2=NSN=C21 | [6] |
| Storage | Room temperature | [5][6][8] |
Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Analysis
The most logical approach involves the formation of the difluorinated BTD core followed by a directed, dual iodination.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Synthetic Protocol (Proposed)
This protocol is a representative, field-proven methodology adapted for this specific target.
Step 1: Synthesis of 5,6-Difluoro-2,1,3-benzothiadiazole
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Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4,5-difluoro-1,2-phenylenediamine and an excess of pyridine.
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Reaction: Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise. The reaction is exothermic and should be controlled carefully.
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Causality: Pyridine acts as a base to neutralize the HCl gas produced during the reaction, driving the cyclization to completion. The general synthesis of BTDs from ortho-phenylenediamines with SOCl₂ is a well-established method.[1]
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Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC). Cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the organic layer with dilute acid, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole
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Setup: In a flask protected from light, dissolve the 5,6-difluoro-2,1,3-benzothiadiazole intermediate in concentrated sulfuric acid.
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Reaction: Cool the solution in an ice bath. Add N-iodosuccinimide (NIS) portion-wise over 30 minutes.
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Causality: The electron-donating nature of the sulfur and nitrogen atoms in the thiadiazole ring directs electrophilic substitution to the 4 and 7 positions. Concentrated sulfuric acid acts as both a solvent and an activating agent for the electrophilic iodination. NIS is a reliable and manageable source of electrophilic iodine.
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Workup: Allow the reaction to stir at room temperature for 12-24 hours. Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
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Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with water and then with a sodium thiosulfate solution to remove any residual iodine. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the final white to off-white crystalline solid.
Core Applications in Organic Electronics
The primary value of this compound lies in its role as an acceptor building block for D-A conjugated polymers used in OPVs and OFETs.[5][8]
The Donor-Acceptor (D-A) Architecture
The D-A strategy involves creating a polymer backbone with alternating electron-rich (donor) and electron-poor (acceptor) units. This architecture is fundamental to creating low-bandgap materials, which are essential for absorbing a broad range of the solar spectrum in OPVs.
Caption: Donor-Acceptor (D-A) polymer architecture.
Role in Organic Photovoltaics (OPVs)
In OPVs, the D-A polymer is blended with a fullerene derivative or a non-fullerene acceptor to create a bulk-heterojunction (BHJ). The fluorinated BTD unit helps to:
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Lower the LUMO: Creates a favorable energy level alignment for efficient electron transfer from the polymer (donor) to the acceptor material.
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Increase Open-Circuit Voltage (Voc): The lowered HOMO level resulting from the strong electron-withdrawing BTD-F₂ unit directly contributes to a higher Voc in the final device.[4]
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Broaden Absorption: Helps to create a low bandgap, allowing the polymer to absorb more light from the solar spectrum.
Key Reactions: The Stille Cross-Coupling Workflow
The diiodo functionality makes this compound an ideal substrate for Stille cross-coupling, a robust and widely used polymerization method.
Experimental Protocol: Stille Polymerization
This protocol describes a typical polymerization reaction between 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole and a distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene).
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Reagent Preparation: Rigorously dry all glassware. Ensure all solvents (e.g., toluene or chlorobenzene) are anhydrous. The donor and acceptor monomers must be of high purity (≥99%).
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Inert Atmosphere: Assemble the reaction flask under a high-purity inert atmosphere (Nitrogen or Argon). This is critical as the palladium catalyst is oxygen-sensitive.
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Reaction Setup: To the flask, add equimolar amounts of the diiodo-BTD monomer and the distannyl donor monomer. Add the palladium catalyst (e.g., Pd₂(dba)₃, ~2 mol%) and a phosphine ligand (e.g., P(o-tol)₃, ~8 mol%).
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Causality: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
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-
Polymerization: Add anhydrous solvent via cannula. Degas the solution with three freeze-pump-thaw cycles. Heat the reaction to the desired temperature (e.g., 90-110 °C) and stir for 24-48 hours. The reaction mixture will typically become dark and viscous as the polymer forms.
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End-Capping & Precipitation: Cool the reaction. Add a small amount of a monofunctional end-capping agent (e.g., 2-bromothiophene) to terminate the polymer chains. Stir for 2 hours. Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent like methanol.
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Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, perform a Soxhlet extraction sequentially with methanol, acetone, hexanes, and finally the product-dissolving solvent (e.g., chloroform or chlorobenzene).
Stille Coupling Workflow Diagram
Caption: Experimental workflow for Stille D-A polymerization.
Safety and Handling
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This compound is intended for research use only.[9]
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Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
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Handle the compound in a well-ventilated area or a fume hood.
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Store the material at room temperature in a tightly sealed container, protected from light.[5][6][8]
Conclusion
5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole is a highly specialized and powerful building block for materials science. Its carefully designed structure, featuring electron-withdrawing fluorine groups and reactive iodine atoms, provides chemists with precise control over the electronic properties and synthesis of advanced D-A conjugated polymers. Its effective use has been a key factor in pushing the performance of organic solar cells and transistors, and it will undoubtedly continue to be a valuable component in the development of future organic electronic devices.
References
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MySkinRecipes. (n.d.). 5,6-Difluoro-4,7-diiodo-2,1,3-benzothiadiazole. Retrieved from [Link]
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MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
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Middle East Technical University. (n.d.). Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]
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Semantic Scholar. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. Retrieved from [Link]
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